molecular formula C14H20N2 B14536620 4-(1-Isocyanooctyl)pyridine CAS No. 62398-32-7

4-(1-Isocyanooctyl)pyridine

Cat. No.: B14536620
CAS No.: 62398-32-7
M. Wt: 216.32 g/mol
InChI Key: FVGCNQRASAWJTM-UHFFFAOYSA-N
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Description

4-(1-Isocyanooctyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an isocyanooctyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Isocyanooctyl)pyridine typically involves the reaction of pyridine derivatives with isocyanides. One common method is the condensation of 4-pyridylcarbinol with octyl isocyanide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Isocyanooctyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the isocyano group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are often used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-(1-Isocyanooctyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Isocyanooctyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, influencing its biological activity.

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic compound with a similar structure but lacking the isocyanooctyl group.

    4-Isocyanopyridine: Similar to 4-(1-Isocyanooctyl)pyridine but with a simpler isocyano group.

    Octylpyridine: A pyridine derivative with an octyl group but without the isocyano functionality.

Uniqueness: this compound is unique due to the presence of both the isocyano and octyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from simpler pyridine derivatives.

Properties

CAS No.

62398-32-7

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

4-(1-isocyanooctyl)pyridine

InChI

InChI=1S/C14H20N2/c1-3-4-5-6-7-8-14(15-2)13-9-11-16-12-10-13/h9-12,14H,3-8H2,1H3

InChI Key

FVGCNQRASAWJTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=NC=C1)[N+]#[C-]

Origin of Product

United States

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